molecular formula C19H21N9O2S B2639428 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-28-9

3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2639428
CAS No.: 501352-28-9
M. Wt: 439.5
InChI Key: XDNXMGCQUHILLR-UHFFFAOYSA-N
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Description

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex substitution pattern. Its core structure is based on purine-2,6-dione (a xanthine analog), modified at three key positions:

  • Position 3: A methyl group, likely enhancing metabolic stability by blocking oxidation at this site.
  • Position 7: A thioethyl chain linked to a phenyl-substituted tetrazole ring, which may improve lipophilicity and binding interactions (e.g., via π-π stacking or hydrogen bonding).

Properties

IUPAC Name

3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O2S/c1-25-15-14(16(29)21-18(25)30)27(17(20-15)26-9-5-6-10-26)11-12-31-19-22-23-24-28(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXMGCQUHILLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by a unique structural configuration that incorporates a tetrazole moiety and a pyrrolidine ring. This compound belongs to a class of biologically active molecules that have garnered interest for their potential therapeutic applications, particularly in the fields of neurology and oncology.

Structural Features

The structural composition of the compound can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₈N₄OS
Functional Groups Purine core, tetrazole ring, thioether linkage
Key Substituents Methyl group at position 3, pyrrolidine at position 8

The presence of the tetrazole group is particularly significant as it enhances the compound's interaction with biological targets due to its nitrogen-rich structure.

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural components. Notably, compounds containing tetrazole derivatives have been studied for various pharmacological effects:

  • Anticholinesterase Activity : Similar tetrazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies on related compounds demonstrated inhibition percentages ranging from 24.38% to 29.56% at different concentrations .
  • Protein-Ligand Interactions : The purine core is known for its ability to interact with various proteins involved in cellular signaling pathways. This interaction is critical for developing drugs targeting specific pathways in diseases such as Alzheimer's and cancer .
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. Such findings necessitate further exploration into their mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Study on Tetrazole Derivatives : A comprehensive evaluation of various tetrazole derivatives indicated significant anticholinesterase activity, suggesting that modifications in the substituent groups can enhance biological efficacy .
  • Synthesis and Evaluation : The synthesis of related purine derivatives has been documented, revealing that specific substitutions can lead to enhanced biological activities, including improved binding affinities for target proteins involved in disease mechanisms .

Comparison with Similar Compounds

(a) Thiophene-Pyrazole Derivatives (Compounds 7a and 7b)
  • Structure: Compounds 7a and 7b feature thiophene cores substituted with pyrazole-methanone groups and diamino-cyano or ester functionalities .
  • Synthetic Overlap: Both the target compound and 7a/7b incorporate sulfur-containing groups. The use of elemental sulfur and nucleophiles (e.g., malononitrile, ethyl cyanoacetate) in 7a/7b synthesis suggests analogous methods may introduce the thioethyl group in the target compound.
(b) Tetrazole-Containing Compounds
  • The phenyl-tetrazole moiety in the target compound is a common bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. This feature is absent in 7a/7b but prevalent in angiotensin II receptor blockers (e.g., losartan).

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Potential Applications
Target Compound Purine-2,6-dione 3-methyl, 7-(thioethyl-tetrazole-phenyl), 8-pyrrolidinyl Kinase inhibition, receptor modulation
Compound 7a Thiophene 5-amino-3-hydroxy-pyrazolyl, diamino-cyano-thiophene Unspecified (possibly antimicrobial)
Compound 7b Thiophene 5-amino-3-hydroxy-pyrazolyl, ethyl ester-diamino-thiophene Unspecified (possibly enzyme inhibition)
Losartan (Reference) Biphenyl-tetrazole Tetrazole, imidazole-methyl-butyl Antihypertensive (AT1 receptor antagonism)

Research Findings and Limitations

  • Synthesis : The target compound’s thioethyl-tetrazole group may require a multi-step synthesis involving tetrazole ring formation (e.g., Huisgen cycloaddition) followed by thiol-alkylation, akin to sulfur incorporation in 7a/7b .
  • Activity Gaps: No direct pharmacological data for the target compound are provided in the evidence. By analogy, pyrrolidine and tetrazole groups in kinase inhibitors (e.g., imatinib derivatives) enhance target affinity and solubility.
  • Contradictions : While 7a/7b emphasize sulfur-mediated reactivity, the target compound’s purine core prioritizes hydrogen-bonding interactions, suggesting divergent mechanisms of action.

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